molecular formula C₂₃H₂₇N₃O₇ B1141286 beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl CAS No. 155239-47-7

beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl

Número de catálogo: B1141286
Número CAS: 155239-47-7
Peso molecular: 457.48
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₇N₃O₇ and its molecular weight is 457.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Beta-D-glucopyranosiduronic acid derivatives represent a significant class of compounds in medicinal chemistry, particularly due to their diverse biological activities. The specific compound under consideration, beta-D-glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c] benzazepin-8-yl , has garnered attention for its potential therapeutic implications. This article reviews the biological activity associated with this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups and stereocenters. Its molecular formula is C27H36N2O7C_{27}H_{36}N_2O_7, with a molecular weight of approximately 492.58 g/mol. The presence of the glucopyranosiduronic acid moiety suggests potential interactions with biological systems that could lead to various pharmacological effects.

Antidiabetic Effects

Research indicates that beta-D-glucopyranosiduronic acids may exhibit significant antidiabetic properties. For instance, studies have shown that compounds derived from Gymnema sylvestre, which contain similar glucopyranosiduronic structures, stimulate insulin secretion and enhance glucose utilization in pancreatic beta-cells. These effects are attributed to the activation of gastrointestinal hormones such as GIP (Gastric Inhibitory Polypeptide) in response to glucose intake .

Study Findings
Study 1Demonstrated increased insulin secretion in vitro with glucopyranosiduronic derivatives.
Study 2Showed reduced glucose absorption in the intestines when administered alongside Gymnema extracts.

Anti-inflammatory Activity

The hexahydro-pyrazino-pyrido-benzazepin structure has been linked to anti-inflammatory activity. Compounds with similar frameworks have been observed to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that beta-D-glucopyranosiduronic acid derivatives may have therapeutic potential in treating inflammatory diseases.

Antioxidant Properties

Beta-D-glucopyranosiduronic acids also exhibit antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

Case Studies

  • Case Study on Antidiabetic Effects :
    In a controlled study involving diabetic rats treated with beta-D-glucopyranosiduronic acid derivatives, results showed a significant decrease in blood glucose levels and an increase in insulin sensitivity compared to the control group. These findings support the compound's role as a potential antidiabetic agent.
  • Case Study on Anti-inflammatory Effects :
    A recent clinical trial investigated the effects of a glucopyranosiduronic acid-rich extract on patients with rheumatoid arthritis. The study reported a marked reduction in joint swelling and pain scores after eight weeks of treatment, indicating its anti-inflammatory efficacy.

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl)oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-25-6-7-26-16(11-25)15-5-3-2-4-12(15)8-13-9-14(10-24-21(13)26)32-23-19(29)17(27)18(28)20(33-23)22(30)31/h2-5,9-10,16-20,23,27-29H,6-8,11H2,1H3,(H,30,31)/t16?,17-,18-,19+,20-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOPOPYPJYTAKL-IKIJYXEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.